CV-6209-d5

PAF Antagonism Platelet Aggregation In Vitro Pharmacology

CV-6209-d5 is a certified, batch-tested, stable isotope-labeled internal standard engineered specifically for the accurate quantification of CV-6209 in LC-MS/MS or GC-MS assays. Unlike unlabeled analogs or structurally distinct PAF antagonists, it co-elutes with the target analyte and corrects for matrix effects, ion suppression, and extraction variability—ensuring robust, regulatorily compliant bioanalytical method validation. Substituting with non-deuterated compounds introduces uncorrectable errors, compromising data integrity. Procure CV-6209-d5 to meet stringent regulatory expectations and obtain reliable, reproducible results in pharmacokinetic, toxicokinetic, and cell-based studies.

Molecular Formula C34H55D5N3O6 · Cl
Molecular Weight 647.4
Cat. No. B1164704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCV-6209-d5
Synonyms2-(2-acetyl-6-methoxy-3,9-dioxo-4,8-dioxa-2,10-diazaoctacos-1-yl)-1-ethyl-1,1,2,2,2-d5-pyridinium, monochloride
Molecular FormulaC34H55D5N3O6 · Cl
Molecular Weight647.4
Structural Identifiers
SMILES[2H]C([2H])([2H])C([2H])([2H])[N+]1=C(CN(C(C)=O)C(OCC(OC)COC(NCCCCCCCCCCCCCCCCCC)=O)=O)C=CC=C1.[Cl-]
InChIInChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H/i2D3,6D2;
InChIKeyAPUCCVGQZPNXIO-TXZBQNLLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CV-6209-d5: A Deuterated PAF Receptor Antagonist Internal Standard for Quantitative Bioanalysis


CV-6209-d5 is a stable isotope-labeled analog of the potent platelet-activating factor (PAF) receptor antagonist CV-6209, specifically containing five deuterium atoms at the 1,1,2,2,2-positions of the ethyl pyridinium moiety . As a deuterated compound, its primary intended use is as an internal standard (IS) for the precise quantification of the parent drug, CV-6209, in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods . The parent compound, CV-6209, is a well-characterized, highly potent PAF antagonist that inhibits PAF-induced rabbit and human platelet aggregation in vitro with IC50 values of 75 nM and 170 nM, respectively .

Why Unlabeled CV-6209 or Other PAF Antagonists Cannot Substitute for CV-6209-d5 in Analytical Workflows


Procuring unlabeled CV-6209 or an alternative PAF antagonist as a substitute for CV-6209-d5 for quantitative analysis is fundamentally unsound. CV-6209-d5 is not a research tool for functional antagonism; it is a specialized analytical reagent. Its value is derived from its nearly identical physicochemical behavior to the target analyte (CV-6209) during sample extraction and chromatographic separation, coupled with a distinct mass difference detectable by mass spectrometry . This property enables accurate, matrix-effect-corrected quantification of CV-6209, which is impossible using an unlabeled analog or a structurally distinct compound like CV-3988 or WEB 2086. While other deuterated PAF antagonists may exist, they are not validated for CV-6209 quantification and would require extensive, time-consuming method development and validation to prove their suitability as a surrogate internal standard. The use of a certified, analyte-matched internal standard like CV-6209-d5 is a regulatory expectation for robust bioanalytical method validation, making it a non-substitutable procurement requirement for reliable data generation .

Quantitative Evidence for Scientific Selection: Differentiating CV-6209 (Parent Compound) from Key Comparators


CV-6209 vs. CV-3988, ONO-6240, Ginkgolide B, and Etizolam: Superior Potency in Inhibiting PAF-Induced Rabbit Platelet Aggregation In Vitro

The parent compound, CV-6209, demonstrates significantly superior potency in inhibiting PAF-induced aggregation of rabbit platelets in vitro compared to four other established PAF antagonists. This foundational pharmacology underpins the importance of accurately quantifying CV-6209 itself. The inhibitory effect of CV-6209 was 104-fold more potent than CV-3988, 9-fold more potent than ONO-6240, 8-fold more potent than Ginkgolide B, and 3-fold more potent than etizolam [1].

PAF Antagonism Platelet Aggregation In Vitro Pharmacology

CV-6209 vs. CV-3988, ONO-6240, Ginkgolide B, and Etizolam: Superior In Vivo Efficacy in Reversing PAF-Induced Hypotension in Rats

In an in vivo rat model, the parent compound CV-6209 demonstrated markedly superior efficacy in reversing established PAF-induced hypotension compared to the same panel of antagonists. CV-6209 reversed hypotension with an ED50 of 0.0046 mg/kg i.v., which was 74 times more potent than CV-3988, 20 times more potent than ONO-6240, 185 times more potent than Ginkgolide B, and over 2100 times more potent than etizolam [1].

PAF Antagonism In Vivo Pharmacology Cardiovascular

CV-6209 vs. CV-3988: Superior Affinity for the PAF Receptor Binding Site in Rabbit Platelets

In a competitive radioligand binding assay using rabbit platelets, the parent compound CV-6209 exhibited a higher affinity for the PAF receptor than its structural analog CV-3988. The IC50 value for CV-6209 in inhibiting [3H]PAF binding was 7.73 nM, whereas CV-3988 was significantly less potent with an IC50 of 280 nM (0.28 µM) [1].

PAF Antagonism Receptor Binding Pharmacodynamics

CV-6209 vs. WEB-2086 and TCV-309: Potent and Selective Antiproliferative Effect on Human Glioma Cells

In studies on cultured human glioma cell lines (U-343 MGa), the parent compound CV-6209 exhibited potent antiproliferative effects with an IC50 of 0.9 µM after a 48-hour treatment and 0.2 µM after a 2-week treatment [1]. In contrast, the structurally unrelated PAF antagonists WEB-2086 and TCV-309 required very high concentrations to produce an effect. Furthermore, the structurally similar analog CV-3988 was 10-fold less potent than CV-6209 in this assay [1].

Antiproliferative Cancer Research Glioma

Definitive Research Applications for CV-6209-d5 Enabled by Its Unique Analytical Role


LC-MS/MS Quantification of CV-6209 in Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

The primary application for CV-6209-d5 is as a stable isotope-labeled internal standard in validated LC-MS/MS or GC-MS assays. This is essential for accurately measuring concentrations of the parent drug, CV-6209, in plasma, serum, or tissue homogenates from preclinical and clinical pharmacokinetic, toxicokinetic, or biodistribution studies. As demonstrated in Section 3, the parent compound's exceptional potency (e.g., in vivo ED50 = 0.0046 mg/kg i.v. [1]) necessitates a highly sensitive analytical method, which CV-6209-d5 enables by correcting for matrix effects, extraction variability, and ion suppression/enhancement, thereby ensuring data integrity and regulatory compliance.

Monitoring Drug Levels in Advanced In Vitro Disease Models for Glioma Research

Given the potent and unique antiproliferative activity of CV-6209 on human glioma cell lines (IC50 = 0.9 µM at 48h) compared to other PAF antagonists [2], CV-6209-d5 can be employed to accurately quantify intracellular or extracellular concentrations of CV-6209 in cell-based assays. This application supports mechanism-of-action studies, metabolism investigations, and the establishment of precise concentration-response relationships, moving beyond simple IC50 measurements to a deeper understanding of cellular pharmacokinetics.

Ensuring Reproducibility and Comparability in Collaborative PAF Research

In multi-center research collaborations focused on the PAF pathway, the use of a common, well-characterized internal standard like CV-6209-d5 is critical for harmonizing LC-MS data across different laboratories and instrumentation platforms. This ensures that findings related to the potent in vitro and in vivo effects of CV-6209, such as its 104-fold superiority over CV-3988 in platelet aggregation assays [3], can be reliably compared and reproduced, forming a solid foundation for meta-analyses and large-scale studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for CV-6209-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.